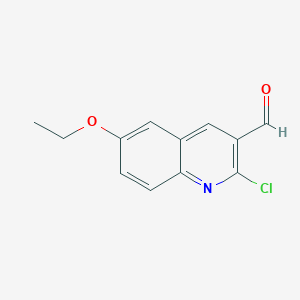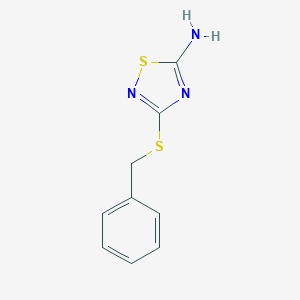
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and has been shown to interact with the same receptors in the brain and body. In
作用機序
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine acts on the endocannabinoid system in the brain and body, which is involved in regulating a variety of physiological processes such as pain sensation, inflammation, and mood. Specifically, it binds to and activates the CB1 and CB2 receptors, which are located throughout the central and peripheral nervous systems. This activation leads to a variety of downstream effects, including the release of neurotransmitters such as dopamine and serotonin, and the inhibition of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These include analgesia, anti-inflammatory effects, anti-convulsant activity, and anti-cancer properties. Additionally, this compound has been shown to have anxiolytic and anti-depressant effects in animal models, indicating its potential as a treatment for mood disorders.
実験室実験の利点と制限
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine has several advantages for use in scientific research, including its well-established synthesis method, potent and selective pharmacological activity, and ability to interact with the endocannabinoid system. However, there are also limitations to its use, including its potential for abuse and dependence, and the lack of standardized dosing protocols and safety data.
将来の方向性
There are several future directions for research on 1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine, including further investigation of its potential therapeutic applications in pain, inflammation, epilepsy, and neurodegenerative diseases. Additionally, more research is needed to determine its efficacy and safety in vivo, and to develop standardized dosing protocols for use in clinical trials. Finally, the development of novel analogs and derivatives of this compound may lead to the discovery of even more potent and selective compounds with therapeutic potential.
合成法
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine is synthesized through a multi-step process that involves the reaction of p-chlorobenzenesulfonyl chloride with 2,6-dimethylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified using chromatography techniques to obtain the final compound. This synthesis method has been well-established in the literature and has been used to produce this compound for scientific research purposes.
科学的研究の応用
1-(4-Chloro-benzenesulfonyl)-2,6-dimethyl-piperidine has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including pain, inflammation, epilepsy, and neurodegenerative diseases. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, and has also been investigated as a potential treatment for seizures and other neurological disorders. Additionally, this compound has been shown to have anti-cancer properties in in vitro studies, although further research is needed to determine its efficacy in vivo.
特性
CAS番号 |
5723-53-5 |
|---|---|
分子式 |
C13H18ClNO2S |
分子量 |
287.81 g/mol |
IUPAC名 |
1-(4-chlorophenyl)sulfonyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-4-3-5-11(2)15(10)18(16,17)13-8-6-12(14)7-9-13/h6-11H,3-5H2,1-2H3 |
InChIキー |
HIWROFGCKQGFKO-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C |
正規SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)C |
溶解性 |
2.7 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















